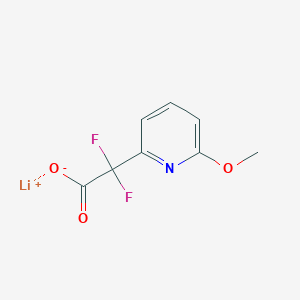

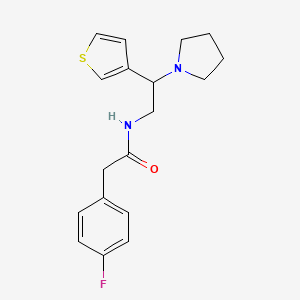

![molecular formula C6H4N2OS B2998395 Imidazo[2,1-b]thiazole-2-carbaldehyde CAS No. 933722-72-6](/img/structure/B2998395.png)

Imidazo[2,1-b]thiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b]thiazole-2-carbaldehyde is a derivative of imidazothiazole . It is a part of a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

Imidazo[2,1-b]thiazole-2-carbaldehyde and its analogues can be synthesized through a series of chemical reactions. In one study, four series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of Imidazo[2,1-b]thiazole-2-carbaldehyde is complex and is characterized by the presence of nitrogen and sulfur atoms in its heterocyclic ring .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole-2-carbaldehyde undergoes a series of chemical reactions during its synthesis. The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Aplicaciones Científicas De Investigación

Materials Science

This compound has shown potential in materials science, particularly in the development of optoelectronic devices and sensors . Its unique properties could lead to innovations in creating new materials with specific desired characteristics .

Pharmaceutical Field

In pharmaceutical research, derivatives of Imidazo[2,1-b]thiazole have been explored for their anti-cancer properties. They have been used to create compounds that inhibit tubulin polymerization, which is a promising approach for drug discovery and development .

Cancer Therapy

Specific derivatives have shown potent anti-tumor properties against solid tumors and are being considered for clinical trials. For example, a phase III clinical trial compound with an imidazothiazole moiety has demonstrated nanomolar potency .

Cytotoxicity Studies

Newly synthesized Imidazo[2,1-b]thiazole-based aryl hydrazones have been evaluated for their cytotoxicity against various human cancer cell lines, showing promising results against breast cancer cell lines .

Drug Design and Synthesis

The compound has been used in the design and synthesis of novel analogues combined with piperazine and various 1,2,3 triazoles for potential biological applications .

Pharmacokinetic Analysis

In silico physicochemical and pharmacokinetic parameters of Imidazo[2,1-b]thiazole analogues have been predicted to select suitable candidates for further biological evaluation .

Anticancer Activity Evaluation

A series of Imidazo[2,1-b]thiazole-based chalcone derivatives have been designed and synthesized to test their anticancer activities, highlighting the versatility of this compound in medicinal chemistry research .

Safety And Hazards

Imidazo[2,1-b]thiazole-2-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Imidazo[2,1-b]thiazole-2-carbaldehyde and its derivatives have shown promising results in the field of medicinal chemistry. They have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of beta-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule . Future research could focus on optimizing these compounds as clinical candidates for treating various diseases .

Propiedades

IUPAC Name |

imidazo[2,1-b][1,3]thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-4-5-3-8-2-1-7-6(8)10-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKJYOYXWBQCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(SC2=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

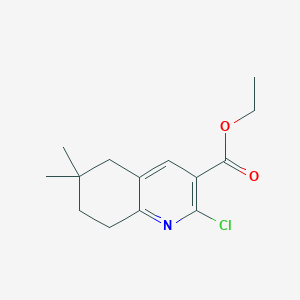

![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)

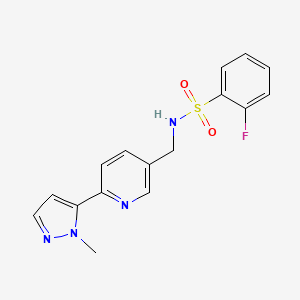

![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)

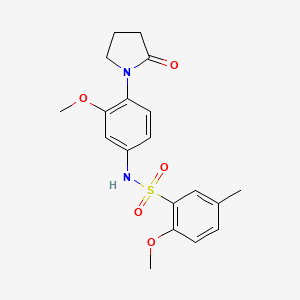

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)

![N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2998324.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2998325.png)

![2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998326.png)

![5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2998327.png)

![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)